Diarachidonin

PKC activation Signal transduction Unsaturated fatty acids

Diarachidonin (CAS: 82231-61-6) is a diacylglycerol (DAG) with a molecular formula of C43H68O5 and a molecular weight of 665.0 Da, consisting of a glycerol backbone esterified with two arachidonic acid (20:4, ω-6) moieties. It exists as multiple regioisomers, most notably the 1,2- and 1,3-diarachidonin forms, each possessing distinct biological activity profiles relevant to specialized research applications.

Molecular Formula C43H68O5
Molecular Weight 665.0 g/mol
Cat. No. B10783490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiarachidonin
Molecular FormulaC43H68O5
Molecular Weight665.0 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-
InChIKeyFVXRWZPVZULNCQ-XCHUKFSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diarachidonin Procurement Guide: DAG Research Lipid with Defined PKC and PGE2 Activity Profiles


Diarachidonin (CAS: 82231-61-6) is a diacylglycerol (DAG) with a molecular formula of C43H68O5 and a molecular weight of 665.0 Da, consisting of a glycerol backbone esterified with two arachidonic acid (20:4, ω-6) moieties [1]. It exists as multiple regioisomers, most notably the 1,2- and 1,3-diarachidonin forms, each possessing distinct biological activity profiles relevant to specialized research applications [2].

Regioisomer identity 1,2-isomer drives PKC signaling; 1,3-isomer leads to distinct cytotoxicity endpoints.
Fatty acid requirement Unsaturated fatty acid at sn-2 position reported as essential for PKC activation response.
Procurement focus Request specific regioisomer (1,2- or 1,3-) based on target pathway and endpoint.

Diarachidonin Replacement Risks: Why Not All DAGs Are Functionally Equivalent


Selecting a generic diacylglycerol based solely on the 'DAG' classification is scientifically unsound. The specific fatty acid composition—chain length, degree of unsaturation, and regiochemistry—dictates the molecule's interaction with key effector proteins like protein kinase C (PKC) and its role as a substrate or signaling intermediate [1]. The substitution of diarachidonin with a DAG containing saturated fatty acids (e.g., dipalmitin or distearin) would yield a molecule with markedly reduced, if not negligible, activity in PKC activation assays [1]. Furthermore, the specific positional isomer (1,2- vs. 1,3-diarachidonin) determines whether the compound acts as a classical PKC activator or exerts distinct cellular effects, such as selective cytotoxicity, that are irrelevant to the 1,2-isomer [2].

Saturated DAG mismatch

Replacing diarachidonin with a saturated DAG (e.g., dipalmitin) may substantially alter PKC activation profiles; reported activity class may not transfer.

Regioisomer divergence

Using the 1,2-isomer when 1,3-diarachidonin is required (or vice versa) can switch between signaling and cytotoxic endpoints; functional equivalence does not hold.

Diarachidonin Comparative Performance: PKC Activation, PGE2 Stimulation, and Isomer-Specific Cytotoxicity


PKC Activation: Diarachidonin Among the Most Potent Unsaturated DAGs

In a foundational study on PKC activation, diarachidonin was classified within the most active group of diacylglycerols, alongside other unsaturated DAGs like diolein and dilinolein. The study demonstrated that DAGs with at least one unsaturated fatty acid at the sn-2 position were essential for potent PKC stimulation [1].

PKC activation class
Class-level inference
Ranked among high-activity unsaturated DAGs; saturated DAGs inactive.
Supports unsaturated DAG selection for PKC signaling studies.
Qualitative in vitro PKC assay; Ca²⁺/phospholipid-dependent.
PKC activation Signal transduction Unsaturated fatty acids

Prostaglandin E2 Synthesis: Diarachidonin Outperforms Free Arachidonic Acid

In a direct comparison using rabbit kidney medulla slices, diarachidonin was a more potent stimulus for prostaglandin E2 (PGE2) production than exogenous free arachidonic acid. This effect was consistent across a range of concentrations [1].

PGE2 stimulation
Head-to-head
2‑fold greater increase in PGE₂ formation vs. free arachidonic acid.
Supports PGE₂ pathway stimulation context in kidney medulla models.
Rabbit kidney slices; 10–100 µM range.
Prostaglandin synthesis Inflammation Arachidonic acid metabolism

Regioisomer Functional Divergence: 1,3-Diarachidonin Confers Cytotoxic Activity

While the 1,2-isomer is associated with canonical PKC signaling, the 1,3-regioisomer exhibits a distinct biological profile, demonstrating selective cytotoxicity toward adenovirus E1A-transformed cells. This activity is attributed to lipid peroxidation and subsequent membrane disruption [1].

Isomer cytotoxicity
Cross-study comparable
1,3‑diarachidonin cytotoxic at 8–16 µg/mL; 1,2‑isomer not cytotoxic.
Supports regioisomer-specific cytotoxicity endpoint context.
E1A‑transformed fibroblast model; lipid peroxidation implicated.
Cancer research Cytotoxicity Lipid signaling

Procurement-Led Applications for Diarachidonin and its Regioisomers


Activation of Protein Kinase C (PKC) Signaling Cascades

The 1,2-diarachidonin isomer (CAS 82231-61-6) is the appropriate choice for researchers investigating the activation of conventional and novel PKC isoforms. Its classification among the most potent unsaturated DAGs validates its use as a positive control or mechanistic probe in studies of PKC-dependent signal transduction [1].

Stimulation of Prostaglandin E2 (PGE2) Production

For studies focusing on arachidonic acid metabolism and the production of PGE2, diarachidonin serves as a superior stimulatory agent. It induces a 2-fold greater increase in PGE2 formation compared to free arachidonic acid, making it a more efficient tool for investigating the upper limits of this biosynthetic pathway in renal or inflammatory models [1].

Investigation of Selective Cytotoxicity in Transformed Cells

The 1,3-diarachidonin regioisomer (CAS 95034-09-6) is specifically required for research into lipid-mediated selective cell death. Its demonstrated cytotoxic activity against E1A-transformed cells, within the 8-16 μg/mL concentration range, makes it a relevant tool compound for studies on oncogene-transformed cell vulnerabilities and the role of lipid peroxidation in cell fate [1][2].

Application
Selection Property
Validation Focus
PKC signal transduction studies
Unsaturated DAG, 1,2‑regioisomer identity
PKC activation response in model systems
Prostaglandin E₂ (PGE₂) production studies
Arachidonic acid‑containing DAG
PGE₂ stimulation potency vs. free arachidonic acid
Selective cytotoxicity in transformed cells
1,3‑regioisomer specificity
Cytotoxic response in E1A‑transformed cell models
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